![molecular formula C21H16F3N5O3 B2714445 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941884-17-9](/img/structure/B2714445.png)
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP . It has been identified as a PPARα-selective activator with markedly different structures from those of the well-known PPARα agonists .
Synthesis Analysis
The synthesis of such compounds typically involves chemical modification of the pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not available in the retrieved resources.Molecular Structure Analysis
The phenyl side chain of the compounds occupies a small cavity between Ile272 and Ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity .Scientific Research Applications
Antioxidant and Antimicrobial Properties
The compound and its derivatives have been extensively studied for their antioxidant and antimicrobial properties. For instance, pyrazole-acetamide derivatives demonstrated significant antioxidant activity in vitro, as evidenced by various assays such as DPPH, ABTS, and FRAP (Chkirate et al., 2019). Another study synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showing moderate to significant radical scavenging activity (Ahmad et al., 2012). Additionally, compounds with pyrazole-imidazole-triazole hybrid structures were synthesized and evaluated for antimicrobial activity, with some showing excellent potency (Punia et al., 2021).
Anticancer Activity
Several studies have explored the anticancer potential of this compound and its derivatives. A study on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives found one compound that exhibited appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020). Furthermore, compounds synthesized from pyrazolo[3,4-d]pyridazine displayed potent inhibitory activity against phosphodiesterase 5 (PDE5), suggesting their utility in the treatment of erectile dysfunction, which can be a byproduct of certain cancer treatments (Giovannoni et al., 2006).
Synthesis of Novel Heterocycles
Research has also focused on the synthesis of novel heterocyclic compounds using this chemical as a precursor or key intermediate. For example, certain derivatives have been used to synthesize new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, leading to the synthesis of fused azines (Ibrahim & Behbehani, 2014). Another study reported the synthesis of various heterocycles incorporating sulfamoyl moiety, indicating their potential as antimicrobial agents (Darwish et al., 2014).
Herbicidal Applications
In addition to medical applications, some pyridazinone derivatives have been found to inhibit photosynthesis in plants, indicating potential as herbicides. This includes the inhibition of the Hill reaction in barley, which is crucial for understanding the phytotoxicity of these compounds (Hilton et al., 1969).
Mechanism of Action
The compound acts as a small-molecule agonist of peroxisome proliferator-activated receptor α (PPARα), a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It forms a canonical hydrogen-bond network involving helix 12 in the ligand-binding domain (LBD), which is thought to be essential for PPARα activation .
properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-17-11-25-29(15-5-3-2-4-6-15)19(17)20(31)28(27-13)12-18(30)26-14-7-9-16(10-8-14)32-21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKQFLPJYOAUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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